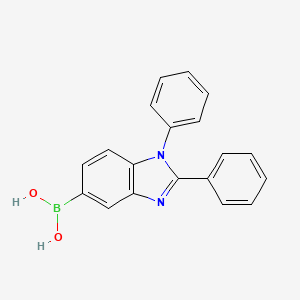
(1,2-diphenyl-1H-benzimidazol-5-yl)Boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diphenyl-1H-benzimidazole-5-boronic acid is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The boronic acid functional group in this compound adds to its versatility, making it useful in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-diphenyl-1H-benzimidazol-5-yl)Boronic acid typically involves the formation of the benzimidazole core followed by the introduction of the boronic acid group. One common method involves the cyclization of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole core. The boronic acid group can then be introduced via a borylation reaction using a suitable boron reagent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-1H-benzimidazole-5-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazoles.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of an aryl halide.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydrobenzimidazoles.
Substitution: Biaryl compounds.
Scientific Research Applications
1,2-Diphenyl-1H-benzimidazole-5-boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (1,2-diphenyl-1H-benzimidazol-5-yl)Boronic acid depends on its application:
Suzuki-Miyaura Cross-Coupling: The boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Antimicrobial and Anticancer Activity: The benzimidazole core interacts with various molecular targets, including DNA and enzymes, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
1,2-Diphenyl-1H-benzimidazole-5-boronic acid can be compared with other similar compounds:
1,2-Diphenyl-1H-imidazole: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.
1,2-Diphenyl-1H-benzimidazole: Similar structure but without the boronic acid group, limiting its applications in Suzuki-Miyaura reactions.
Phenylboronic Acid: Contains the boronic acid group but lacks the benzimidazole core, reducing its biological activity.
These comparisons highlight the unique combination of the benzimidazole core and boronic acid group in (1,2-diphenyl-1H-benzimidazol-5-yl)Boronic acid, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C19H15BN2O2 |
|---|---|
Molecular Weight |
314.1 g/mol |
IUPAC Name |
(1,2-diphenylbenzimidazol-5-yl)boronic acid |
InChI |
InChI=1S/C19H15BN2O2/c23-20(24)15-11-12-18-17(13-15)21-19(14-7-3-1-4-8-14)22(18)16-9-5-2-6-10-16/h1-13,23-24H |
InChI Key |
BOURHDYEEDAGKE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














